'-MAP can be used as a building block in the synthesis of more complex molecules. For example, researchers have used 4'-MAP to synthesize novel Schiff bases and pyrazole derivatives [1, 2]. These compounds have potential applications in medicinal chemistry and materials science.
'-MAP can be used to create polymers. Researchers have investigated the use of 4'-MAP in the synthesis of copololymers [3]. These copolymers have potential applications in the development of new materials with specific properties.
4-MAP is a synthetic compound, not found naturally. While there is no extensive research on its specific uses, its structure suggests potential applications in various fields. The ketone group provides a reactive site for further functionalization, while the morpholine ring can participate in hydrogen bonding and other interactions []. Research into its properties and potential applications is ongoing.
4-MAP has the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol []. Its structure consists of a benzene ring (phenyl group) attached to a carbonyl group (C=O) at one end and a morpholine ring (a five-membered heterocyclic ring containing nitrogen and oxygen) at the other end on the para (4') position relative to the carbonyl group [, ].
Here are some key features of its structure:
Specific details on the synthesis of 4-MAP are not readily available in scientific literature. However, general methods for synthesizing aryl ketones, like 4-MAP, involve Friedel-Crafts acylation. This reaction involves reacting a benzene derivative with an acyl chloride (RCOCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [].
Due to the presence of the ketone group, 4-MAP is likely to undergo reactions typical of ketones, such as:
Irritant